Cas no 1775455-89-4 (1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Chemical and Physical Properties
Names and Identifiers
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- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Methanone, 1,3-benzodioxol-5-yl[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-
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- Inchi: 1S/C23H23N3O5/c1-28-18-5-2-16(3-6-18)22-24-21(31-25-22)12-15-8-10-26(11-9-15)23(27)17-4-7-19-20(13-17)30-14-29-19/h2-7,13,15H,8-12,14H2,1H3
- InChI Key: WICRCMVZDIATEY-UHFFFAOYSA-N
- SMILES: C(C1=CC=C2OCOC2=C1)(N1CCC(CC2ON=C(C3=CC=C(OC)C=C3)N=2)CC1)=O
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | BS-8050-1MG |
1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775455-89-4 | >90% | 1mg |
£37.00 | 2023-09-09 | |
| Key Organics Ltd | BS-8050-5MG |
1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775455-89-4 | >90% | 5mg |
£46.00 | 2023-09-09 | |
| Key Organics Ltd | BS-8050-10MG |
1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775455-89-4 | >90% | 10mg |
£63.00 | 2023-09-09 | |
| Key Organics Ltd | BS-8050-20MG |
1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775455-89-4 | >90% | 20mg |
£76.00 | 2023-04-21 | |
| Key Organics Ltd | BS-8050-50MG |
1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775455-89-4 | >90% | 50mg |
£102.00 | 2023-09-09 | |
| Key Organics Ltd | BS-8050-100MG |
1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775455-89-4 | >90% | 100mg |
£146.00 | 2023-09-09 |
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Professional Introduction to Compound with CAS No. 1775455-89-4 and Product Name: 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Compound with the CAS number 1775455-89-4 and the product name 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this compound incorporates several key functional groups that contribute to its unique pharmacological properties, including a 2H-1,3-benzodioxole moiety and a 1,2,4-oxadiazole ring system. These components are well-documented for their role in modulating various biological pathways, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.
The 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine molecule has been extensively studied for its potential therapeutic applications. The 2H-1,3-benzodioxole scaffold is known for its presence in several pharmacologically active compounds, including those with antidepressant and anxiolytic effects. This moiety is believed to interact with specific neurotransmitter receptors, thereby modulating neuronal activity. Additionally, the 1,2,4-oxadiazole ring is a heterocyclic compound that has shown significant promise in the development of drugs targeting inflammation and pain management. The combination of these two structural elements in the compound with CAS No. 1775455-89-4 suggests a multifaceted mechanism of action that could be exploited for treating a range of neurological and inflammatory disorders.
Recent research has highlighted the importance of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in the development of novel therapeutic agents. Studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes and receptors involved in pain signaling pathways. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes and microsomal prostaglandin E synthase 1 (mPGES), which are key players in the production of prostaglandins—mediators of inflammation and pain. Furthermore, the presence of the 4-methoxyphenyl group in the molecule suggests potential interactions with adrenergic receptors, which are involved in regulating stress responses and cardiovascular function.
The pharmacological profile of compound with CAS No. 1775455-89-4 is further enhanced by its ability to cross the blood-brain barrier (BBB). This property is crucial for developing effective treatments for CNS disorders since many therapeutic agents require access to the brain to exert their effects. Preliminary studies have indicated that this compound can efficiently penetrate the BBB, making it a promising candidate for treating neurological conditions such as epilepsy and neurodegenerative diseases. Additionally, its stability under physiological conditions ensures that it can be effectively administered orally or through other routes without significant degradation.
In vitro studies have revealed that 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-beta (IL-beta). These findings are particularly relevant given the increasing recognition of inflammation as a central mechanism in various chronic diseases beyond traditional inflammatory conditions like arthritis and autoimmune disorders. The compound’s ability to modulate cytokine production suggests its potential utility in treating metabolic syndromes and cardiovascular diseases where inflammation plays a significant role.
Moreover, research has also explored the potential anticancer applications of this compound. The 2H-1,3-benzodioxole moiety has been identified as a key structural feature responsible for inducing apoptosis in cancer cells by disrupting mitochondrial function. This effect is particularly notable in breast cancer and prostate cancer cell lines where the compound has demonstrated significant cytotoxicity without affecting normal cells. The 1,2,4-oxadiazole ring further contributes to this property by enhancing DNA binding affinity and disrupting DNA replication processes in cancer cells. These findings make compound with CAS No. 1775455-89-4 an attractive candidate for further development as an anticancer therapeutic agent.
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4 oxadiazol - 5 - yl]methyl} piperidine involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the 2H - 1 , 3 - benzodioxole - 5 - carbonyl precursor through cyclization reactions followed by functional group transformations to introduce the piperidine ring and the 3 - ( 4 - methoxy phenyl ) - 1 , 2 , 4 - oxadiazol - 5 - yl moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and efficiency in these transformations.
The analytical characterization of this compound has been performed using state-of-the-art techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). NMR spectroscopy provides detailed information about the molecular structure and dynamics of the compound through proton and carbon NMR experiments. Mass spectrometry confirms the molecular weight and fragmentation patterns consistent with its proposed structure. HPLC analysis ensures high purity standards necessary for pharmaceutical applications by separating impurities based on their differential partitioning between mobile and stationary phases.
Future research directions for compound with CAS No. 1775455 - 89 - 4 include exploring its potential as a lead compound for drug development through structure-based drug design approaches. Computational modeling techniques such as molecular docking can be used to predict binding interactions between this compound and target proteins involved in neurological disorders or inflammation pathways. These virtual screening methods can accelerate the identification of optimized analogs with enhanced potency or selectivity.
Additionally, 1 -( 2 H - 1 , 3 - benzodioxole - 5 - carbonyl ) - 4 - { [ 3 -( 4 - methoxy phenyl ) - 1 , 2 , 4 oxadiazol - 5 yl ] methyl } piperidine holds promise for combination therapy strategies where it could be used alongside existing drugs to achieve synergistic effects or reduce side effects associated with single-agent treatments . Its dual mechanism of action targeting both pain signaling pathways via COX/ mPGES inhibition , along with potential CNS penetration , makes it an attractive candidate for treating complex conditions such as chronic pain syndromes associated with depression or anxiety disorders .
In conclusion, Compound with CAS No .17754558984*and* product name:*bold text* represents an innovative pharmaceutical entity with significant therapeutic potential across multiple disease areas . Its unique structural features combined with promising preclinical data position it as a valuable asset in ongoing drug discovery efforts aimed at addressing unmet medical needs . Continued investigation into its pharmacological properties , synthetic pathways , regulatory aspects , along with translational studies will further elucidate its role as next-generation therapeutic agent .
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